

Spectral Analysis of 3-Phenylhexane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Phenylhexane

Cat. No.: B12442743

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **3-Phenylhexane** (CAS No: 4468-42-2), a substituted aromatic hydrocarbon. The document details its mass spectrometry, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy characteristics. Experimental protocols and data visualizations are included to facilitate a deeper understanding of its molecular structure and properties.

Mass Spectrometry

The mass spectrum of **3-Phenylhexane** provides valuable information about its molecular weight and fragmentation pattern upon ionization.

Data Summary:

Property	Value
Molecular Formula	C ₁₂ H ₁₈
Molecular Weight	162.27 g/mol
Ionization Method	Electron Ionization (EI)
Major Fragment Ions (m/z)	
Base Peak	91
Second Highest	119
Third Highest	133

Table 1: Key mass spectrometry data for **3-Phenylhexane**. Data sourced from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[\[1\]](#)

Fragmentation Analysis:

The fragmentation pattern is characteristic of an alkylbenzene. The prominent peak at m/z 91 corresponds to the stable tropylium cation ([C₇H₇]⁺), formed by benzylic cleavage and rearrangement. The peak at m/z 119 can be attributed to the loss of a propyl group ([M-C₃H₇]⁺), and the peak at m/z 133 corresponds to the loss of an ethyl group ([M-C₂H₅]⁺).

Infrared (IR) Spectroscopy

The infrared spectrum of **3-Phenylhexane** reveals the presence of specific functional groups and the nature of its chemical bonds.

Data Summary:

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3085, 3062, 3028	Medium	Aromatic C-H stretch
~2958, 2927, 2872	Strong	Aliphatic C-H stretch
~1604, 1495, 1454	Medium	Aromatic C=C ring stretch
~768, 698	Strong	C-H out-of-plane bend (mono-substituted benzene)

Table 2: Predicted significant IR absorption peaks for **3-Phenylhexane**. This data is based on typical values for alkylbenzenes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of **3-Phenylhexane**.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule.

Predicted Chemical Shifts:

Carbon Atom	Predicted Chemical Shift (ppm)
Aromatic C (quaternary)	~145
Aromatic C-H	~128.5, ~128.3, ~126.5
Methine C (benzylic)	~45
Methylene C's (alkyl)	~35, ~25
Methyl C's (alkyl)	~14, ~11

Table 3: Predicted ¹³C NMR chemical shifts for **3-Phenylhexane**. Values are estimated based on structure-property relationships.

^1H NMR Spectroscopy

The ^1H NMR spectrum provides information on the different types of protons and their neighboring environments.

Predicted Chemical Shifts and Multiplicities:

Proton(s)	Predicted Chemical Shift (ppm)	Multiplicity	Integration
Aromatic H's	~7.1-7.3	Multiplet	5H
Methine H (benzylic)	~2.5	Quintet	1H
Methylene H's (alkyl)	~1.6, ~1.3	Multiplet	4H
Methyl H's (alkyl)	~0.9, ~0.8	Triplet, Triplet	6H

Table 4: Predicted ^1H NMR data for **3-Phenylhexane**. Chemical shifts and multiplicities are estimations.

Experimental Protocols

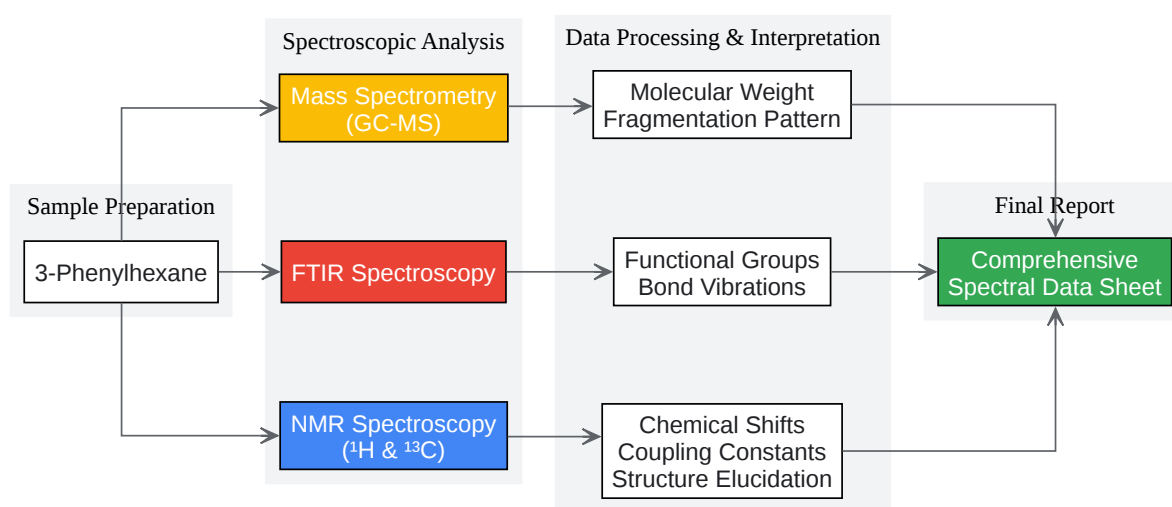
The following are generalized experimental protocols for the spectroscopic techniques described.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of **3-Phenylhexane** would be dissolved in a deuterated solvent, typically chloroform-d (CDCl_3), and transferred to an NMR tube. ^1H and ^{13}C NMR spectra would be acquired on a high-field NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: The IR spectrum of liquid **3-Phenylhexane** would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the neat liquid is typically placed between two salt plates (e.g., NaCl or KBr) for analysis. The spectrum is recorded as percent transmittance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS): The mass spectrum would be obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. Electron ionization (EI) at 70 eV is a common method for generating ions. The resulting fragments are separated based on their mass-to-charge ratio (m/z).

Visualization of Spectroscopic Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis of **3-Phenylhexane**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Phenylhexane | C₁₂H₁₈ | CID 20546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectral Analysis of 3-Phenylhexane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12442743#spectral-data-for-3-phenylhexane-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com